

The Autophagy-Inducing Properties of Trehalose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D(+) -Trehalose dihydrate*

Cat. No.: B13706689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalose, a naturally occurring disaccharide, has garnered significant attention in the scientific community for its potent ability to induce autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This mTOR-independent mechanism of action positions trehalose as a promising therapeutic agent for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers. This technical guide provides an in-depth exploration of the molecular mechanisms underlying trehalose-induced autophagy, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: An mTOR-Independent Pathway

A key characteristic of trehalose-induced autophagy is its independence from the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.^{[1][2][3]} This distinction is critical, as many other autophagy inducers function through mTOR inhibition. The mTOR-independent nature of trehalose's activity suggests a unique mechanism that may offer therapeutic advantages, potentially avoiding some of the side effects associated with long-term mTOR suppression.

The primary mechanism of trehalose-induced autophagy centers on the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.^{[4][5][6]} Trehalose promotes the translocation of TFEB from the cytoplasm to the nucleus, where it upregulates the transcription of a host of genes involved in the autophagic process.

Key Signaling Pathways

Several interconnected signaling pathways have been elucidated in the mechanism of trehalose-induced autophagy.

Lysosomal-TFEB-Calcineurin Pathway

Recent evidence points to a mechanism involving lysosomal modulation.^{[4][6]} Trehalose is taken up by cells, likely through endocytosis, and accumulates in lysosomes.^[5] This accumulation leads to a transient lysosomal membrane permeabilization (LMP) and a mild elevation of lysosomal pH.^{[5][7]} The altered lysosomal state triggers the release of calcium into the cytoplasm, which in turn activates the calcium-dependent phosphatase calcineurin.^{[4][6]} Activated calcineurin dephosphorylates TFEB, leading to its nuclear translocation and the subsequent transcription of target genes.^[4]

```
// Nodes Trehalose [label="Trehalose", fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Membrane [shape=plaintext, label=""];
Endocytosis [label="Endocytosis", fillcolor="#F1F3F4", fontcolor="#202124"];
Lysosome [label="Lysosome", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
LMP [label="Lysosomal Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ca_Release [label="Ca2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Calcineurin [label="Calcineurin\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"];
TFEB_cyto [label="TFEB (cytoplasm)\n(phosphorylated)", fillcolor="#F1F3F4", fontcolor="#202124"];
TFEB_nuc [label="TFEB (nucleus)\n(dephosphorylated)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Autophagy_Genes [label="Autophagy & Lysosomal\nGene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges
Trehalose -> Endocytosis [label="Uptake"];
Endocytosis -> Lysosome [label="Accumulation"];
Lysosome -> LMP;
LMP -> Ca_Release;
Ca_Release -> Calcineurin;
```

[label="Activates"]; Calcineurin -> TFEB_cyto [label="Dephosphorylates"]; TFEB_cyto -> TFEB_nuc [label="Translocation"]; TFEB_nuc -> Autophagy_Genes [label="Upregulates"];
{rank=same; Trehalose; Cell_Membrane} {rank=same; Endocytosis} {rank=same; Lysosome}
{rank=same; LMP; Ca_Release} {rank=same; Calcineurin; TFEB_cyto} {rank=same;
TFEB_nuc} {rank=same; Autophagy_Genes} } caption: "Figure 1: Lysosomal-TFEB-Calcineurin
Pathway of Trehalose-Induced Autophagy."

AMPK Activation

Trehalose has also been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[\[3\]](#)[\[8\]](#) The precise mechanism of AMPK activation by trehalose is still under investigation, but it may be linked to the inhibition of glucose transporters, creating a state of perceived low energy.[\[9\]](#) Activated AMPK can then promote autophagy through various downstream effectors, including the direct phosphorylation and activation of ULK1, a critical kinase in the initiation of autophagosome formation.[\[10\]](#)[\[11\]](#)

// Nodes Trehalose [label="Trehalose", fillcolor="#F1F3F4", fontcolor="#202124"];
Glucose_Transporters [label="Glucose Transporters\n(e.g., GLUT8)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"];
pAMPK [label="p-AMPK\n(activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ULK1
[label="ULK1", fillcolor="#F1F3F4", fontcolor="#202124"]; pULK1 [label="p-ULK1\n(activated)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagosome_Formation
[label="Autophagosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Trehalose -> Glucose_Transporters [label="Inhibits"]; Glucose_Transporters -> AMPK
[label="Leads to activation of"]; AMPK -> pAMPK; pAMPK -> ULK1 [label="Phosphorylates"];
ULK1 -> pULK1; pULK1 -> Autophagosome_Formation [label="Initiates"];

{rank=same; Trehalose} {rank=same; Glucose_Transporters} {rank=same; AMPK} {rank=same;
pAMPK; ULK1} {rank=same; pULK1} {rank=same; Autophagosome_Formation} } caption:
"Figure 2: AMPK-Mediated Autophagy Induction by Trehalose."

Inhibition of mTORC1 Signaling

While trehalose primarily acts independently of mTOR, some studies suggest it can also lead to the inactivation of mTOR complex 1 (mTORC1) signaling at the lysosomal surface.[\[5\]](#) The

trehalose-induced alteration in lysosomal pH may disrupt the localization and activity of mTORC1, which is a known negative regulator of TFEB.^[5] This mTORC1 inactivation would further contribute to TFEB dephosphorylation and nuclear translocation, creating a synergistic effect with the calcineurin-mediated pathway.

Quantitative Data on Trehalose-Induced Autophagy

The following tables summarize quantitative data from various studies investigating the effects of trehalose on key markers of autophagy.

Table 1: Effect of Trehalose on Autophagy Markers (Western Blot Analysis)

Cell Line	Trehalose Concentration	Treatment Duration	LC3-II/LC3-I Ratio (Fold Change vs. Control)	p62/SQSTM1 Level (Fold Change vs. Control)	Reference
SH-SY5Y	50 mM	24 h	~1.5	-	[4]
SH-SY5Y	100 mM	24 h	~2.5	-	[4]
PC12	10 mM	-	~1.2	-	[5]
PC12	50 mM	-	~1.8	-	[5]
PC12	100 mM	-	~2.5	-	[5]
hTM	100 mM	48 h	~2.0	-	[6]
Hepa1-6	50 mM	24 h	~1.5	~0.7	[12]
Hepa1-6	100 mM	24 h	~2.0	~0.6	[12]
U373-MG	90 mM	24 h	~2.0	-	[13]
U373-MG	90 mM	48 h	~3.5	-	[13]
U373-MG	90 mM	72 h	~4.5	-	[13]
T98G	90 mM	24 h	~3.0	-	[13]
T98G	90 mM	48 h	~5.0	-	[13]
T98G	90 mM	72 h	~6.0	-	[13]

Table 2: Effect of Trehalose on Gene Expression (RT-qPCR)

Cell Line	Trehalose Concentration	Treatment Duration	Gene	Fold Change in mRNA Expression (vs. Control)	Reference
NSC34	100 mM	48 h	BECN1	~2.0	[14]
NSC34	100 mM	48 h	SQSTM1/p62	~2.5	[14]
NSC34	100 mM	48 h	MAP1LC3B	~2.0	[14]
NSC34	100 mM	24 h	ATG10	~1.8	[14]
NSC34	100 mM	48 h	ATG12	~1.5	[14]
NSC34	100 mM	48 h	CTSB	~2.5	[14]
NSC34	100 mM	48 h	LAMP2A	~2.0	[14]
hTM	100 mM	48 h	ATG5	~1.8	[6]
hTM	100 mM	48 h	ATG7	~1.5	[6]

Table 3: Effect of Trehalose on TFEB Nuclear Translocation and AMPK Phosphorylation

Cell Line	Trehalose Concentration	Treatment Duration	Parameter Measured	Observation	Reference
NSC34	100 mM	18 h	TFEB Nuclear Translocation	Significant increase	[4]
NSC34	100 mM	48 h	TFEB Nuclear Translocation	Maximal increase	[4]
PC12	100 mM	12 h	TFEB Nuclear Translocation	Enhanced nuclear translocation	[1]
SH-SY5Y	100 mM	2 h	p-AMPK/AMPK Ratio	Significantly reduced 6-OHDA-induced increase	[7]
SH-SY5Y	100 mM	6 h	p-AMPK/AMPK Ratio	Significantly reduced 6-OHDA-induced increase	[7]
Chondrocytes	25-200 μ M	24 h	p-AMPK/AMPK Ratio	Dose-dependent increase	[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of trehalose's effects on autophagy.

LC3 Turnover Assay (Western Blot)

This assay is used to measure autophagic flux by inhibiting the degradation of autophagosomes.

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of trehalose for the specified duration. In parallel, treat cells with trehalose in the presence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 μ M), for the final 2-4 hours of the trehalose treatment.
- Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3 and a loading control (e.g., β -actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantification: Densitometrically quantify the bands for LC3-I and LC3-II. The autophagic flux is determined by the difference in the LC3-II/LC3-I ratio between samples treated with and without the lysosomal inhibitor.

```
// Nodes Start [label="Cell Culture & Treatment\n(with/without Trehalose & Bafilomycin A1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Protein Extraction\n(RIPA Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Western Blot Transfer\n(PVDF Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking\n(5% Milk/BSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-LC3, anti- $\beta$ -actin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="ECL Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Densitometric Analysis\n(LC3-II/LC3-I Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } caption: "Figure 3: Workflow for LC3 Turnover Assay via Western Blot."

TFEB Nuclear Translocation Assay (Immunofluorescence)

This method visualizes and quantifies the movement of TFEB into the nucleus.

- Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with trehalose for the desired time points.
- Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against TFEB overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.
- Imaging and Analysis: Mount coverslips on slides and acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in a significant number of cells using image analysis software (e.g., ImageJ).

Measurement of Lysosomal pH (LyoSensor Dyes)

This protocol measures changes in the acidity of lysosomes.

- Cell Culture and Staining: Plate cells in a glass-bottom dish. Treat with trehalose as required. Incubate cells with a ratiometric lysosomal pH probe, such as LyoSensor™ Yellow/Blue DND-160 (1-5 μ M), for 5-10 minutes at 37°C.
- Imaging: Wash cells with pre-warmed medium and immediately acquire images using a fluorescence microscope equipped with the appropriate filter sets for the dual-emission dye.
- Calibration and Quantification: Generate a standard curve by incubating stained cells in buffers of known pH containing ionophores (e.g., nigericin and monensin) to equilibrate the

lysosomal and extracellular pH. Measure the fluorescence intensity ratio at the two emission wavelengths for both the experimental and calibration samples. Calculate the lysosomal pH of the experimental samples based on the standard curve.

Filter Retardation Assay for Protein Aggregates

This assay quantifies the amount of insoluble protein aggregates.

- Sample Preparation: Lyse cells in a buffer containing 2% SDS and 50 mM DTT. Heat the lysates at 95°C for 5 minutes.
- Filtration: Filter the lysates through a cellulose acetate membrane (0.2 µm pore size) using a dot-blot apparatus. Wash the membrane with 0.1% SDS.
- Immunodetection: Block the membrane and probe with a primary antibody specific for the protein of interest (e.g., anti-huntingtin for polyglutamine aggregates). Incubate with an HRP-conjugated secondary antibody and detect with ECL.
- Quantification: Quantify the intensity of the spots on the membrane to determine the relative amount of aggregated protein.

Conclusion

Trehalose presents a compelling profile as an autophagy-inducing agent with a unique mTOR-independent mechanism of action. Its ability to activate the master regulator TFEB through lysosomal modulation and AMPK activation highlights its potential for therapeutic intervention in diseases characterized by impaired autophagy and protein aggregation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of trehalose. Continued investigation into the nuances of its signaling pathways and its efficacy in various disease models will be crucial in translating this promising natural compound into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trehalose-induced SIRT1/AMPK activation regulates SREBP-1c/PPAR- α to alleviate lipid accumulation in aged liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Cathepsin B as a Therapeutic Target for Ferroptosis of Macrophage after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eriba.umcg.nl [eriba.umcg.nl]
- 12. researchgate.net [researchgate.net]
- 13. The autophagy inducer trehalose stimulates macropinocytosis in NF1-deficient glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Autophagy-Inducing Properties of Trehalose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13706689#understanding-the-autophagy-inducing-properties-of-trehalose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com